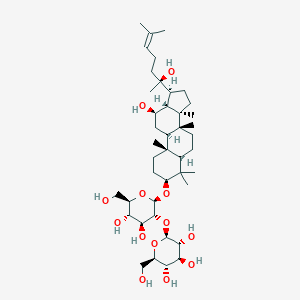
3-(Trifluoromethyl)pyridine-2-sulfonyl chloride
Overview
Description
3-(Trifluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, with a sulfonyl chloride functional group.
Mechanism of Action
Target of Action
3-(Trifluoromethyl)pyridine-2-sulfonyl chloride is a reagent widely used in organic synthesis . It primarily targets alcohols, acids, or esters in reactants, transforming them into corresponding sulfonyl chloride derivatives .
Mode of Action
This compound acts as an acylating and electrophilic sulfonylation reagent . It interacts with its targets (alcohols, acids, or esters) and converts them into corresponding sulfonyl chloride derivatives . This transformation is a result of the compound’s electrophilic nature, which allows it to readily accept electrons from nucleophilic targets.
Biochemical Pathways
It’s known that the compound can be used to prepare amides, imides, and sulfonyl chlorides , which are key intermediates in various biochemical pathways.
Result of Action
The primary result of the action of this compound is the transformation of alcohols, acids, or esters into corresponding sulfonyl chloride derivatives . These derivatives can then be used to prepare other organic compounds, such as amides, imides, and sulfonyl chlorides .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dry, sealed container, away from sources of ignition and flammable materials . It should also be handled in a well-ventilated area to avoid inhalation of its vapors . Direct contact with skin and eyes may cause irritation .
Biochemical Analysis
Biochemical Properties
3-(Trifluoromethyl)pyridine-2-sulfonyl chloride is widely used in organic synthesis, often as an acylating and electrophilic sulfonylation reagent . It can convert alcohols, acids, or esters in reactants into corresponding acyl chloride derivatives . It can also be used to prepare amides, imides, and acyl chlorides among other organic compounds .
Cellular Effects
It is known that the compound is a strong irritant, and direct contact with skin and eyes may cause irritation .
Molecular Mechanism
The molecular mechanism of this compound is primarily through its role as an acylating and electrophilic sulfonylation reagent . It can convert alcohols, acids, or esters in reactants into corresponding acyl chloride derivatives .
Temporal Effects in Laboratory Settings
It is known that the compound is a strong irritant, and precautions should be taken to avoid inhalation of its vapors .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-(trifluoromethyl)pyridine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Strong oxidizing agents may be used, though specific conditions depend on the desired transformation.
Major Products: The major products formed from these reactions depend on the nucleophile or oxidizing agent used. For example, reaction with an amine would yield a sulfonamide derivative .
Scientific Research Applications
3-(Trifluoromethyl)pyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Trifluoromethanesulfonyl chloride: Another sulfonyl chloride with a trifluoromethyl group, used in similar applications but with different reactivity profiles.
2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride: A closely related compound with a methyl group, used in the synthesis of chiral derivatizing agents.
6-(Trifluoromethyl)pyridine-3-sulfonyl chloride: Used for the preparation of N-sulfonamido polycyclic pyrazolyl compounds for cognitive disorder treatments.
Uniqueness: 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of specialized compounds for pharmaceutical and industrial applications .
Properties
IUPAC Name |
3-(trifluoromethyl)pyridine-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO2S/c7-14(12,13)5-4(6(8,9)10)2-1-3-11-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEXICQWCSLBBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50552367 | |
| Record name | 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104040-75-7 | |
| Record name | 3-(Trifluoromethyl)-2-pyridinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104040-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine](/img/structure/B168634.png)










